molecular formula C10H17N7O11S2 B1139283 N-Sulfocarbamoylgonyautoxin 2 CAS No. 80173-30-4

N-Sulfocarbamoylgonyautoxin 2

Cat. No.: B1139283
CAS No.: 80173-30-4
M. Wt: 475.4 g/mol
InChI Key: OKSSKVHGKYJNLL-UUWFSZNBSA-N
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Description

N-Sulfocarbamoylgonyautoxin 2 is a derivative of gonyautoxin, a potent neurotoxin produced by certain species of marine dinoflagellates This compound is part of the paralytic shellfish toxins group, which are known for their ability to block sodium channels in nerve cells, leading to paralysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Sulfocarbamoylgonyautoxin 2 involves several steps, starting from the extraction of gonyautoxin from marine organisms. The gonyautoxin is then subjected to sulfocarbamoylation, a chemical reaction that introduces a sulfocarbamoyl group into the molecule. This process typically requires specific reagents and conditions, such as the use of sulfocarbamoyl chloride in the presence of a base like triethylamine, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future. Currently, the compound is primarily produced in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions

N-Sulfocarbamoylgonyautoxin 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-Sulfocarbamoylgonyautoxin 2 has several scientific research applications, including:

Mechanism of Action

N-Sulfocarbamoylgonyautoxin 2 exerts its effects by blocking sodium channels in nerve cells. This action prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. As a result, the compound induces paralysis by inhibiting nerve signal transmission. The molecular targets of this compound are the voltage-gated sodium channels, and the pathways involved include the disruption of normal ion flow and subsequent nerve cell function .

Comparison with Similar Compounds

N-Sulfocarbamoylgonyautoxin 2 is part of a larger group of paralytic shellfish toxins, which include:

    Gonyautoxin: The parent compound, known for its potent neurotoxic effects.

    Saxitoxin: Another well-known paralytic shellfish toxin with similar sodium channel-blocking properties.

    Tetrodotoxin: A potent neurotoxin found in pufferfish, also known for blocking sodium channels.

Compared to these compounds, this compound is unique due to its specific sulfocarbamoyl group, which may influence its potency, stability, and interactions with sodium channels .

Properties

CAS No.

80173-30-4

Molecular Formula

C10H17N7O11S2

Molecular Weight

475.4 g/mol

IUPAC Name

[(4R,9R)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid

InChI

InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)/t3-,4+,5?,9?/m0/s1

InChI Key

OKSSKVHGKYJNLL-UUWFSZNBSA-N

Isomeric SMILES

C1[C@H](C(C23N1C(=N[C@H](C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O

Canonical SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O

Synonyms

Toxin C1 from Protogonyaulax;  Epigonyautoxin 8

Origin of Product

United States

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